molecular formula C5H10OS2 B1595507 O,S-Diethyl dithiocarbonate CAS No. 623-79-0

O,S-Diethyl dithiocarbonate

Cat. No.: B1595507
CAS No.: 623-79-0
M. Wt: 150.3 g/mol
InChI Key: JGZZEAPGGFAOAY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

O,S-Diethyl dithiocarbonate, a type of dithiocarbamate, primarily targets metal ions due to its strong chelating capacity . It forms stable and insoluble metallic complexes , which is a key characteristic of dithiocarbamates . This ability to form stable complexes with transition metals has been utilized in numerous applications .

Mode of Action

The mode of action of this compound involves the formation of stable complexes with metal ions . This interaction results in the rendering of mineral surfaces hydrophobic, subsequently forming stable particle-bubble agglomerates . This property qualifies dithiocarbamates as collectors for recovering metals from their ores .

Biochemical Pathways

It is known that dithiocarbamates can inhibit certain enzymes, which could potentially affect various biochemical pathways .

Pharmacokinetics

It is known that dithiocarbamates can be absorbed into the body through the skin, causing potential damage . They may also cause damage to the gastrointestinal system if swallowed

Result of Action

The primary result of this compound’s action is the formation of stable and insoluble metallic complexes . These complexes increase the bioaccumulation of heavy metals in aquatic animals and can even affect the biological behaviors of heavy metals accumulated within mammals .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its degradation can be efficiently achieved with a low risk of N-nitrosamine formation using O3 and O3/Vacuum-UV (O3/VUV) processes . The avoidance of N-nitrosamine formation might be attributed to exposure of UV irradiation and enhanced formation of ˙OH radicals in the O3/VUV system .

Biochemical Analysis

Biochemical Properties

O,S-Diethyl dithiocarbonate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It acts as a chelating agent, binding to metal ions such as copper, zinc, and iron, which are essential cofactors for many enzymes . By binding to these metal ions, this compound can inhibit the activity of metalloenzymes, thereby affecting various biochemical pathways. For example, it can inhibit superoxide dismutase, an enzyme that protects cells from oxidative damage .

Cellular Effects

This compound has been shown to influence various cellular processes. It can induce oxidative stress by disrupting the redox balance within cells, leading to increased levels of reactive oxygen species (ROS) and subsequent oxidative damage to cellular components . This compound can also affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to modulate the activity of antioxidant enzymes and induce apoptosis in certain cell types .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to chelate metal ions and interact with thiol groups in proteins. By binding to metal ions, it can inhibit the activity of metalloenzymes and disrupt metal-dependent biochemical processes . Additionally, its interaction with thiol groups can lead to the formation of disulfide bonds, altering the structure and function of proteins. This compound can also modulate gene expression by affecting transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under normal conditions but can degrade in the presence of light, heat, or acidic conditions . Over time, its degradation products can accumulate and exert different effects on cellular function. Long-term exposure to this compound has been associated with persistent oxidative stress and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can act as an antioxidant and protect cells from oxidative damage. At high doses, it can induce toxicity and cause adverse effects such as liver and kidney damage . In rats, high doses of this compound have been shown to affect the reproductive and endocrine systems, as well as the thyroid gland .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with metal ions and thiol groups. It can affect the activity of enzymes involved in oxidative stress response, such as superoxide dismutase and catalase . Additionally, it can influence the metabolism of sulfur-containing compounds and alter the levels of metabolites such as glutathione .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can bind to metal ions and proteins, facilitating its transport across cell membranes and its accumulation in specific cellular compartments . This compound can also affect the localization of metal ions and proteins, influencing their function and activity .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus. Its subcellular localization is influenced by its interactions with metal ions and thiol groups, as well as by targeting signals and post-translational modifications . In the mitochondria, it can affect the activity of enzymes involved in oxidative phosphorylation and energy production . In the nucleus, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Preparation Methods

O,S-Diethyl dithiocarbonate can be synthesized through several methods. One common synthetic route involves the reaction of 1,2,3-trithio-dicarbonic acid O,O’-diethyl ester with toluene as a reagent. The reaction is typically carried out with heating for about 5 minutes . Industrial production methods often involve similar processes but on a larger scale, ensuring higher yields and purity.

Chemical Reactions Analysis

O,S-Diethyl dithiocarbonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form disulfides.

    Reduction: It can be reduced to form thiols.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethyl groups can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like iodine and reducing agents like sodium borohydride.

Scientific Research Applications

O,S-Diethyl dithiocarbonate has a wide range of applications in scientific research:

Comparison with Similar Compounds

O,S-Diethyl dithiocarbonate is part of the dithiocarbamate family, which includes compounds like sodium diethyldithiocarbamate and zinc diethyldithiocarbamate. Compared to these compounds, this compound is unique due to its specific structure, which allows it to form different types of complexes and undergo distinct chemical reactions. Similar compounds include:

Properties

IUPAC Name

O-ethyl ethylsulfanylmethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10OS2/c1-3-6-5(7)8-4-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZZEAPGGFAOAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=S)SCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060776
Record name Carbonodithioic acid, O,S-diethyl ester
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Molecular Weight

150.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623-79-0
Record name O,S-Diethyl carbonodithioate
Source CAS Common Chemistry
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Record name Diethyl xanthate
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Record name Diethyl xanthate
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Record name Carbonodithioic acid, O,S-diethyl ester
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Record name Carbonodithioic acid, O,S-diethyl ester
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Record name O,S-diethyl dithiocarbonate
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Record name DIETHYL XANTHATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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